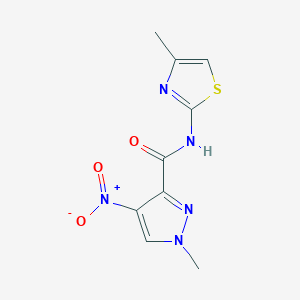![molecular formula C21H19N5O2 B10952446 2-methyl-3-[[(E)-[3-methyl-1-(4-methylphenyl)-5-oxopyrazol-4-ylidene]methyl]amino]quinazolin-4-one](/img/structure/B10952446.png)
2-methyl-3-[[(E)-[3-methyl-1-(4-methylphenyl)-5-oxopyrazol-4-ylidene]methyl]amino]quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Sa structure comprend un système cyclique de quinazolinone, une partie pyrazole et un groupe amino.
- Le nom systématique du composé est assez long, il est donc souvent désigné par son nom commun ou par une version simplifiée.
2-méthyl-3-[[(E)-[3-méthyl-1-(4-méthylphényl)-5-oxopyrazol-4-ylidène]méthyl]amino]quinazolin-4-one: est un composé organique complexe avec un noyau quinazolinone fusionné.
Méthodes De Préparation
Voies de synthèse:
Conditions réactionnelles:
Analyse Des Réactions Chimiques
Types of Reactions
2-METHYL-3-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the pyrazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents to the quinazolinone core or pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.
Applications De Recherche Scientifique
2-METHYL-3-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-4(3H)-QUINAZOLINONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-METHYL-3-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Pyrazole Derivatives: Compounds with similar pyrazole rings but different functional groups.
Phenyl-Substituted Compounds: Compounds with similar phenyl groups but different core structures.
Uniqueness
2-METHYL-3-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-4(3H)-QUINAZOLINONE is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C21H19N5O2 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
2-methyl-3-[(E)-[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C21H19N5O2/c1-13-8-10-16(11-9-13)26-21(28)18(14(2)24-26)12-22-25-15(3)23-19-7-5-4-6-17(19)20(25)27/h4-12,24H,1-3H3/b22-12+ |
Clé InChI |
IHDPRAOXTXLPBA-WSDLNYQXSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)/C=N/N3C(=NC4=CC=CC=C4C3=O)C |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NN3C(=NC4=CC=CC=C4C3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-acetylphenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide](/img/structure/B10952363.png)
![methyl 2-({[1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10952366.png)
![3-[3-(1-Ethyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B10952372.png)
![N-(2,5-difluorophenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10952373.png)
![2-{5-[(4-nitrophenoxy)methyl]furan-2-yl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10952383.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-[3-(methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]furan-2-carboxamide](/img/structure/B10952393.png)
![13-(difluoromethyl)-4-[(4-fluorophenoxy)methyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952399.png)
![13-(difluoromethyl)-11-methyl-4-[(5-phenyltetrazol-2-yl)methyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952400.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-methylbenzamide](/img/structure/B10952401.png)
![3-chloro-N-(1-phenylpropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10952403.png)
![2,6-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10952408.png)
![(2E)-3-[4-(difluoromethoxy)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B10952420.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3,5-dimethoxybenzyl)furan-2-carboxamide](/img/structure/B10952435.png)

